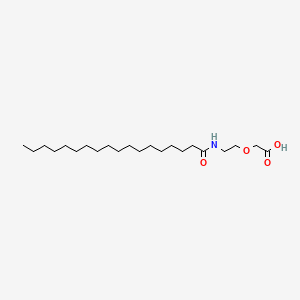

(2-(Stearoylamino)ethoxy)acetic acid

CAS No.: 94107-69-4

Cat. No.: VC16956623

Molecular Formula: C22H43NO4

Molecular Weight: 385.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94107-69-4 |

|---|---|

| Molecular Formula | C22H43NO4 |

| Molecular Weight | 385.6 g/mol |

| IUPAC Name | 2-[2-(octadecanoylamino)ethoxy]acetic acid |

| Standard InChI | InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

| Standard InChI Key | ZWIYAJWMHYKEMP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |

Introduction

Molecular Structure and Nomenclature

Chemical Identity

(2-(Stearoylamino)ethoxy)acetic acid belongs to the class of substituted acetic acids, with the systematic IUPAC name 2-[2-(octadecanoylamino)ethoxy]acetic acid. Its molecular formula, C₂₂H₄₃NO₄, reflects an 18-carbon stearoyl group (C₁₈H₃₅O) bonded to an aminoethoxy-acetic acid backbone. The compound’s structure enables both hydrogen bonding (via the amide and carboxylic acid groups) and hydrophobic interactions (via the long alkyl chain) .

Table 1: Key Identifiers of (2-(Stearoylamino)ethoxy)acetic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 94107-69-4 | |

| Molecular Weight | 385.58 g/mol | |

| Density | 0.967 g/cm³ | |

| Boiling Point | 568.5°C at 760 mmHg | |

| Flash Point | 297.6°C | |

| LogP (Partition Coefficient) | 5.856 |

Structural Features

The molecule’s stearoylamino group confers lipid solubility, while the ethoxy-acetic acid segment enhances water solubility. This duality is critical for its hypothesized role as a surfactant or lipid-based carrier. The amide linkage between the stearoyl and ethoxy groups provides stability against hydrolysis under physiological conditions, a trait advantageous for biomedical applications .

Synthesis and Manufacturing

Challenges in Production

Key hurdles include:

-

Steric hindrance during the coupling of the bulky stearoyl group to the ethoxy backbone.

-

Purification complexities due to the compound’s high lipophilicity, necessitating techniques like column chromatography or recrystallization from polar solvents .

Physicochemical Properties

Thermal Stability

The compound’s boiling point of 568.5°C and flash point of 297.6°C indicate significant thermal stability, likely attributable to its saturated hydrocarbon chain and robust amide bond. These properties suggest suitability for high-temperature industrial processes .

Table 2: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| Methanol | Slight |

| DMSO | Moderate |

| Ethyl Acetate | High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume